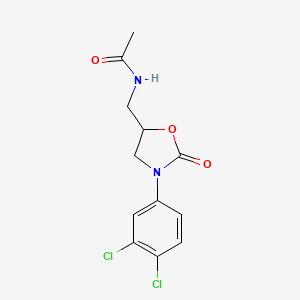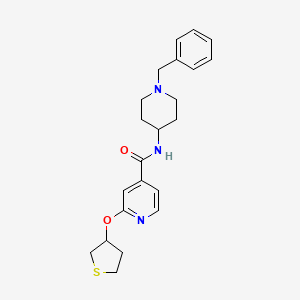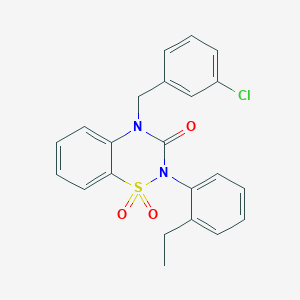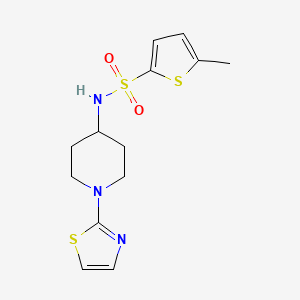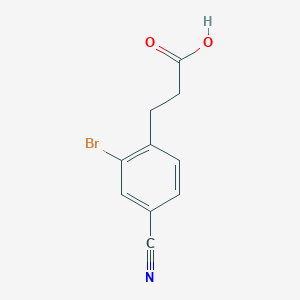
3-(2-Bromo-4-cyanophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-cyanophenyl)propanoic acid is a compound that is structurally related to various other compounds studied for their chemical and pharmacological properties. While the specific compound is not directly discussed in the provided papers, insights can be drawn from the synthesis, molecular structure, and reactivity of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include the formation of intermediates, separation of enantiomers, and various chemical reactions to achieve the desired product. For instance, the resolution of a nonsteroidal antiandrogen involved chromatographic separation and hydrolysis followed by oxidation . Another synthesis approach for a related compound utilized condensation reactions followed by purification techniques such as column chromatography . These methods highlight the complexity and precision required in synthesizing compounds with specific configurations and properties.
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the behavior and reactivity of compounds. For example, X-ray analysis was used to determine the conformational differences in polymorphs of a related compound, which significantly affected its vibrational spectrum . Such structural analyses are essential for predicting the physical and chemical properties of compounds like 3-(2-Bromo-4-cyanophenyl)propanoic acid.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For instance, the reductive intramolecular cyclization of certain bromo esters was catalyzed by a nickel complex, leading to the formation of cyclic products . Additionally, the reactivity of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide was investigated, revealing the formation of different products depending on the molar ratios and conditions . These studies provide insights into the types of reactions that 3-(2-Bromo-4-cyanophenyl)propanoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structures and the outcomes of various reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and thermal analysis are employed to characterize compounds . The electronic properties can also be analyzed using ultraviolet-visible absorption spectroscopy, and electrochemical properties can be studied through cyclic voltammetry . These analyses are essential for a comprehensive understanding of a compound's behavior in different environments.
Applications De Recherche Scientifique
1. Structural Analysis and X-Ray Crystallography
3-(2-Bromo-4-cyanophenyl)propanoic acid and its derivatives are studied for their structural properties using X-ray crystallography. For instance, the synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its complex with dichloromethane-diethyl ether-water showcases the importance of X-ray analysis for unambiguous structure determination, especially in the presence of regioisomeric compounds (Kumarasinghe, Hruby, & Nichol, 2009).
2. Synthetic Chemistry and Organic Synthesis
The compound is utilized in synthetic chemistry for the preparation of various organic compounds. For example, it has been used in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, which is a process important in the development of organometallic compounds (Zaidlewicz & Wolan, 2002).
3. Electrochemical Studies
Electroreductive radical cyclization of compounds containing the 3-(2-Bromo-4-cyanophenyl)propanoic acid moiety has been explored. Such studies are crucial for understanding the electrochemical properties and potential applications of these compounds in various fields, including materials science (Esteves et al., 2005).
4. Material Science Applications
In material science, derivatives of 3-(2-Bromo-4-cyanophenyl)propanoic acid are investigated for their mesomorphic properties, which are critical in the study and development of liquid crystal materials. This research helps in understanding the influence of different substituents on the liquid crystalline behavior of these compounds (Tinh, Zann, & Dubois, 1979).
5. Pharmacological Synthesis
Although details related to drug use and dosage are excluded as per the request, it's worth noting that this compound and its derivatives have applications in the synthesis of pharmacological compounds. For example, their utility in the synthesis of antiandrogen compounds and S1P1 agonists is a significant area of research (Tucker & Chesterson, 1988); (Zhao Tian-tia, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-bromo-4-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGAUFCUJCRMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-cyanophenyl)propanoic acid | |
CAS RN |
1783615-81-5 |
Source


|
| Record name | 3-(2-bromo-4-cyanophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)
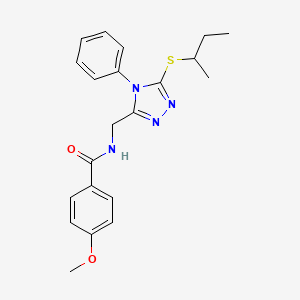
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)

![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)
![2-N,6-N-Bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B3005676.png)
